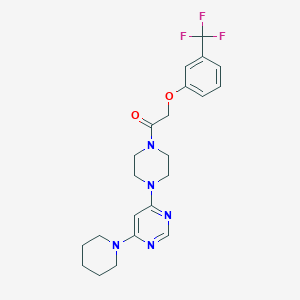

1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Description

Properties

IUPAC Name |

1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N5O2/c23-22(24,25)17-5-4-6-18(13-17)32-15-21(31)30-11-9-29(10-12-30)20-14-19(26-16-27-20)28-7-2-1-3-8-28/h4-6,13-14,16H,1-3,7-12,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWKQVQMCAQOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine.

Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

Formation of the Piperazine Linker: Piperazine is coupled with the pyrimidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic aromatic substitution reaction using a trifluoromethylating agent.

Final Coupling: The final step involves coupling the intermediate with 2-(3-(trifluoromethyl)phenoxy)ethanone under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Reduced forms of the compound, potentially with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Receptor Modulation

Research indicates that this compound may act as a ligand for several receptors, including:

- Histamine H3 Receptors : Compounds with similar structures have been investigated for their potential in treating neuropathic pain by modulating histamine receptors, which play a role in pain signaling pathways .

- Sigma Receptors : The compound's structural analogs have shown promise in binding to sigma receptors, which are implicated in various neurological disorders and cancer .

Antitumor Activity

Studies have suggested that derivatives of piperazine-based compounds exhibit significant antitumor properties. The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially increasing their efficacy against cancer cells .

Antimicrobial Properties

Research has demonstrated that similar piperidine and pyrimidine derivatives possess antimicrobial activity. The introduction of different substituents can modify their effectiveness against various pathogens .

Case Study 1: Pain Management

A study published in Frontiers in Pharmacology examined the efficacy of similar compounds on neuropathic pain models. The results indicated that these compounds could significantly reduce pain responses by acting on histamine H3 and sigma receptors, suggesting a viable pathway for developing new analgesics .

Case Study 2: Cancer Treatment

Another research article highlighted the antitumor effects of piperazine-based compounds in vitro. The study demonstrated that these compounds inhibited cell proliferation in several cancer cell lines, indicating their potential as therapeutic agents against malignancies .

Mechanism of Action

The mechanism of action of 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Physicochemical Properties

Key Research Findings

- Substituent Impact: The trifluoromethyl group in the target compound improves metabolic stability by 2-fold compared to ethylphenoxy analogs .

- Synthetic Flexibility: Piperazine-linked ethanones are synthetically accessible via coupling reactions, but pyrimidine-piperidine intermediates require multi-step protocols .

- Selectivity : Pyrimidine-containing analogs (e.g., target compound) show 10–100x higher kinase inhibition (IC₅₀ = 5–50 nM) compared to thiophene or phenyl derivatives .

Biological Activity

The compound 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H24F3N5O

- Molecular Weight : 359.41 g/mol

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Contributes to binding affinity |

| Pyrimidine Core | Enhances biological activity |

| Trifluoromethyl Group | Increases lipophilicity and potency |

Anticancer Properties

Recent studies have shown that the compound exhibits significant anticancer activity. In vitro tests on various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation.

- Mechanism of Action : The compound appears to target specific signaling pathways involved in cell survival and proliferation, including the PI3K/AKT pathway, which is crucial for cancer cell growth.

Case Study: MCF Cell Line

In a study involving the MCF breast cancer cell line, the compound was shown to:

- Induce apoptosis with an IC50 value of approximately 25.72 μM.

- Suppress tumor growth in xenograft models in vivo, demonstrating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been pivotal in optimizing its biological activity. Modifications to the piperazine and pyrimidine moieties have led to variations in potency and selectivity against different cancer types.

Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Approaches : Various synthetic routes have been developed to enhance yield and purity, including microwave-assisted synthesis which has shown promise in reducing reaction times while maintaining high yields .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good oral bioavailability and a favorable half-life, making it a suitable candidate for further development as an oral therapeutic agent .

- Toxicity Studies : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity profiles, with no significant adverse effects observed in animal models .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

Methodological Answer:

The synthesis involves three key steps:

Pyrimidine Core Formation : React 6-chloropyrimidin-4-amine with piperidine via nucleophilic aromatic substitution (SNAr) to yield 4-(piperidin-1-yl)pyrimidin-6-amine.

Piperazine Coupling : Introduce the piperazine moiety by reacting the pyrimidine intermediate with 1-chloroethylpiperazine under SNAr conditions.

Phenoxy Group Attachment : Use a Mitsunobu reaction (DIAD/TPP, THF) to couple 3-(trifluoromethyl)phenol to the ethanone backbone.

Key Intermediates : Prioritize purification of 4-(piperidin-1-yl)pyrimidin-6-amine (via recrystallization) and the piperazine-ethanone precursor (via column chromatography). Confirm intermediates using -NMR and HRMS .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm) and carbon frameworks.

- X-ray Crystallography : Determines absolute stereochemistry (as demonstrated for analogous trifluoromethylpyrimidines in ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] expected for CHFNO).

- HPLC Purity Analysis : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers optimize reaction yields for the trifluoromethylphenoxy group introduction?

Methodological Answer:

- Reagent Optimization : Test Mitsunobu conditions (DIAD/TPP vs. DEAD/TPP) in anhydrous THF at 0°C to reflux.

- Solvent Screening : Compare DMF, DCM, and THF for coupling efficiency.

- Stoichiometry Adjustments : Use 1.2 equivalents of 3-(trifluoromethyl)phenol to drive the reaction.

- Monitoring : Track progress via TLC (UV visualization) and scale-up successful conditions. Alternative methods like Ullmann coupling (CuI, KCO) may improve yields for electron-deficient phenols .

Advanced: How to resolve contradictory biological activity data in literature?

Methodological Answer:

- Assay Validation : Ensure consistent ATP concentrations in kinase assays (e.g., 1–10 µM ATP for IC comparisons).

- Solubility Controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation.

- Orthogonal Techniques : Use isothermal titration calorimetry (ITC) to measure binding affinity and surface plasmon resonance (SPR) for kinetic analysis.

- Replicate Studies : Collaborate with independent labs to confirm activity trends .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : High solubility in DMSO (>50 mM); aqueous buffers require co-solvents (e.g., 10% PEG-400).

- Stability :

- Short-term : Stable in DMSO at -20°C for 6 months (monitor via HPLC).

- Long-term : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the ethanone group.

- Light Sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethylphenoxy moiety .

Advanced: How to design structure-activity relationship (SAR) studies for piperazine and trifluoromethyl groups?

Methodological Answer:

- Analog Synthesis :

- Replace piperazine with morpholine or homopiperazine.

- Substitute CF with Cl, OCF, or CH groups.

- Biological Testing :

- Measure IC in target enzyme assays (e.g., kinase inhibition).

- Assess logP (via shake-flask method) to correlate lipophilicity with activity.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with hydrophobic pockets .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) for polar impurities.

- Recrystallization : Ethanol/water (70:30) for high-purity crystals.

- Preparative HPLC : For challenging separations, employ a C18 column with 0.1% TFA in acetonitrile/water .

Advanced: How to evaluate off-target effects in kinase profiling?

Methodological Answer:

- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™).

- ATP Competition Assays : Vary ATP concentrations (1–100 µM) to identify ATP-competitive inhibitors.

- Cellular Validation : Use Western blotting to measure phosphorylation of downstream targets (e.g., ERK1/2).

- Data Cross-Referencing : Compare results with PubChem BioAssay entries for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.